2,3-Difluoro-4-methylbenzyl bromide
Overview
Description
2,3-Difluoro-4-methylbenzyl bromide: is an organic compound with the molecular formula C8H7BrF2 and a molecular weight of 221.04 g/mol . It is also known by its IUPAC name, 1-(bromomethyl)-2,3-difluoro-4-methylbenzene . This compound is characterized by the presence of two fluorine atoms and one bromine atom attached to a benzene ring, along with a methyl group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Difluoro-4-methylbenzyl bromide typically involves the bromination of 2,3-difluoro-4-methyltoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a solvent like carbon tetrachloride (CCl4) and are conducted at room temperature .
Industrial Production Methods:
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
2,3-Difluoro-4-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are used in solvents like ethanol or water at elevated temperatures.
Major Products Formed:
Scientific Research Applications
2,3-Difluoro-4-methylbenzyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methylbenzyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of the bromine atom . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but with fluorine atoms at different positions on the benzene ring.
2,3-Difluorobenzyl bromide: Lacks the methyl group present in 2,3-Difluoro-4-methylbenzyl bromide.
4-Methylbenzyl bromide: Lacks the fluorine atoms present in this compound.
Uniqueness:
This compound is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific steric effects, making it valuable in various synthetic applications .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOYZMZHWXAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378912 | |
Record name | 2,3-Difluoro-4-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-43-3 | |
Record name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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